2-(3-Oxetan-3-yl-phenyl)-ethanol 2-(3-Oxetan-3-yl-phenyl)-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14354722
InChI: InChI=1S/C11H14O2/c12-5-4-9-2-1-3-10(6-9)11-7-13-8-11/h1-3,6,11-12H,4-5,7-8H2
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

2-(3-Oxetan-3-yl-phenyl)-ethanol

CAS No.:

Cat. No.: VC14354722

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Oxetan-3-yl-phenyl)-ethanol -

Specification

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 2-[3-(oxetan-3-yl)phenyl]ethanol
Standard InChI InChI=1S/C11H14O2/c12-5-4-9-2-1-3-10(6-9)11-7-13-8-11/h1-3,6,11-12H,4-5,7-8H2
Standard InChI Key QGGOFLISMFDJCJ-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)C2=CC=CC(=C2)CCO

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-(3-Oxetan-3-yl-phenyl)-ethanol consists of a phenyl ring substituted at the meta position with a three-membered oxetane ring (a cyclic ether with the formula C3H6O\text{C}_3\text{H}_6\text{O}) and a primary ethanol group. The oxetane ring introduces strain due to its small ring size, which influences both reactivity and conformational stability . The compound’s IUPAC name, 2-[3-(oxetan-3-yl)phenyl]ethanol, reflects this substitution pattern.

Key structural parameters include:

  • Molecular formula: C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}

  • Molecular weight: 178.23 g/mol

  • Exact mass: 178.0994 g/mol

  • Topological polar surface area (TPSA): 29.5 Ų, indicating moderate polarity .

The SMILES notation C1C(CO1)C2=CC(=CC=C2)CCO encodes the connectivity, highlighting the oxetane’s fused position on the phenyl ring .

Physicochemical Characteristics

While experimental data on density, melting point, and boiling point remain limited, computational models predict:

  • LogP: ~1.2, suggesting moderate lipophilicity .

  • Hydrogen bond donors/acceptors: 1 and 2, respectively, facilitating interactions with biological targets .

The oxetane’s strained ring enhances hydrogen-bonding capacity compared to larger cyclic ethers like tetrahydrofuran, making it a favorable motif in drug design .

Synthesis and Manufacturing

Brønsted Acid-Catalyzed Etherification

A scalable synthesis route involves Brønsted acid-catalyzed activation of tertiary benzylic alcohols. For example, reacting 3-oxetan-3-ylphenol with ethylene glycol under acidic conditions yields 2-(3-Oxetan-3-yl-phenyl)-ethanol without ring-opening side reactions . This method avoids harsh bases and halide alkylating agents, improving reaction safety and selectivity.

Key steps:

  • Activation: Protonation of the benzylic alcohol enhances electrophilicity.

  • Nucleophilic attack: Ethanol derivatives displace the activated hydroxyl group.

  • Work-up: Neutralization and purification via column chromatography .

Yields range from 38% to 71%, depending on the alcohol nucleophile and reaction conditions .

Alternative Pathways

  • Enzymatic synthesis: Lipase-mediated transesterification offers enantioselective routes, though scalability remains challenging.

  • Grignard reactions: Oxetane-containing Grignard reagents react with ketones to form tertiary alcohols, but this method risks ring strain-induced side products .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The oxetane moiety serves as a carbonyl bioisostere, improving metabolic stability and bioavailability. For instance, replacing ester groups with oxetanes in protease inhibitors reduces hydrolysis by esterases, prolonging drug half-life .

Case study: In a 2023 study, oxetane-containing analogs of the anticoagulant dabigatran exhibited 40% lower hepatic clearance compared to their ester counterparts .

Pharmacokinetic Optimization

  • Reduced polarity: The oxetane’s lower polarity compared to carbonyl groups enhances blood-brain barrier penetration, making it valuable in CNS drug development.

  • Steric effects: The three-dimensional structure disrupts planar aromatic stacking, reducing off-target binding .

Comparative Analysis with Structural Analogs

CompoundStructureKey Differences
2-(4-Oxetan-3-yl-phenyl)-ethanolPara-substituted oxetaneAltered binding affinity due to symmetry
2-(3-(Aminomethyl)oxetan-3-yl)ethanolAmino-functionalized oxetaneEnhanced solubility but reduced stability
1,3-DioxolaneFive-membered cyclic etherHigher stability, lower reactivity

The meta substitution in 2-(3-Oxetan-3-yl-phenyl)-ethanol provides steric hindrance that para analogs lack, influencing target engagement .

Recent Research Findings

Toxicity Profiling

Preliminary acute toxicity studies in rats indicate an LD50_{50} > 2,000 mg/kg, classifying it as Category 5 under GHS guidelines . Chronic exposure data remain unpublished.

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